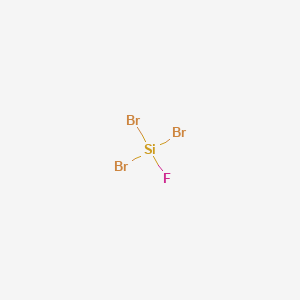
Salazosulfamide
Übersicht
Beschreibung
Salazosulfamid ist eine Verbindung, die für ihre therapeutische Wirksamkeit bekannt ist, insbesondere bei der Behandlung der Morbus Bechterew. Es wurde auf seine Korrelation mit dem N-Acetyltransferase 1 (NAT1)-Genpolymorphismus untersucht .
Vorbereitungsmethoden
Die Herstellung von Salazosulfamid umfasst synthetische Verfahren, die spezifische Reaktionsbedingungen beinhalten. Eine Methode beinhaltet die Verwendung von pharmazeutischen Grundstoffen und spezifischen Reaktionsbedingungen, um die gewünschte Verbindung zu erhalten . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen synthetischen Wegen, um die Reinheit und Wirksamkeit der Verbindung sicherzustellen.
Analyse Chemischer Reaktionen
Salazosulfamid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören spezifische Katalysatoren und Lösungsmittel, die die Bildung von Hauptprodukten erleichtern. Die genauen Einzelheiten dieser Reaktionen sind entscheidend, um das Verhalten der Verbindung in verschiedenen Umgebungen zu verstehen .
Wissenschaftliche Forschungsanwendungen
Salazosulfamid wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht. Es zeigt eine kurative Wirkung bei Morbus Bechterew und hat sich als wirksam bei Patienten mit bestimmten NAT1-Genpolymorphismen erwiesen . Seine Anwendungen erstrecken sich auf Chemie, Biologie, Medizin und Industrie, wo es für verschiedene therapeutische und Forschungszwecke verwendet wird.
Wirkmechanismus
Der Wirkmechanismus von Salazosulfamid beinhaltet die Hemmung verschiedener entzündungsfördernder Moleküle. Es wird angenommen, dass es lokale chemische Mediatoren der Entzündungsreaktion, insbesondere Leukotriene, moduliert und als freies Radikalfänger oder als Inhibitor des Tumornekrosefaktors wirken kann . Dieser Mechanismus ist entscheidend für seine therapeutische Wirkung bei Erkrankungen wie Morbus Bechterew.
Wirkmechanismus
The mechanism of action of salazosulfamide involves the inhibition of various inflammatory molecules. It is thought to modulate local chemical mediators of the inflammatory response, especially leukotrienes, and may act as a free radical scavenger or an inhibitor of tumor necrosis factor . This mechanism is crucial for its therapeutic effects in conditions like ankylosing spondylitis.
Vergleich Mit ähnlichen Verbindungen
Salazosulfamid kann mit anderen ähnlichen Verbindungen wie Sulfasalazin verglichen werden. Während beide Verbindungen therapeutische Eigenschaften teilen, hebt die einzigartige Wirksamkeit von Salazosulfamid bei Patienten mit bestimmten NAT1-Genpolymorphismen es hervor . Andere ähnliche Verbindungen umfassen verschiedene Sulfonamide und Salicylate, die jeweils unterschiedliche Eigenschaften und Anwendungen aufweisen.
Eigenschaften
IUPAC Name |
2-hydroxy-5-[(4-sulfamoylphenyl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c14-22(20,21)10-4-1-8(2-5-10)15-16-9-3-6-12(17)11(7-9)13(18)19/h1-7,17H,(H,18,19)(H2,14,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSRUZQXRUNPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861803, DTXSID801317062 | |
| Record name | 6-Oxo-3-[2-(4-sulfamoylphenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salazosulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139-56-0 | |
| Record name | Salazosulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salazosulfamide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salazosulfamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salazosulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salazosulfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALAZOSULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6831ORH7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















